3-Oxobutyl 2H-chromene-3-carboxylate
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Overview
Description
3-Oxobutyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen-containing heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl 2H-chromene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with appropriate alkylating agents under reflux conditions. For example, the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 3-oxobutyl bromide in the presence of a base such as potassium carbonate in anhydrous acetone can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxobutyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydrazine hydrate can react with the carbonyl groups to form hydrazones.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Hydrazones and other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxobutyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with an ethyl group instead of an oxobutyl group.
2H-chromene-3-carboxylic acid: Lacks the oxobutyl group but shares the core chromene structure.
3-Hetaryl-2-oxo-2H-chromene-3-carboxylate: Contains heteroaryl groups at the 3-position.
Uniqueness
3-Oxobutyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxobutyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-oxobutyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-10(15)6-7-17-14(16)12-8-11-4-2-3-5-13(11)18-9-12/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
ODFILMADOYIESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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